molecular formula C7H7NO3 B094398 2-Methoxynicotinic acid CAS No. 16498-81-0

2-Methoxynicotinic acid

Cat. No. B094398
Key on ui cas rn: 16498-81-0
M. Wt: 153.14 g/mol
InChI Key: FTEZJSXSARPZHJ-UHFFFAOYSA-N
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Patent
US04342771

Procedure details

A stainless steel stirred autoclave was charged sequentially with methanol (2.8 l.), sodium methoxide (259 g.) (in portions, keeping the temperature less than 35° C.), and 2-chloro-3-pyridinecarboxylic acid (190 g.). The autoclave was sealed and the reaction mixture heated at 110° C. (50 psig) for 48 hours. The reaction mixture was cooled to 25° C. and discharged from the autoclave. Solids were recovered by filtration. Concentration of the filtrate gave a second crop. These process steps were repeated until virtually all of the methanol had been removed. The several crops of solids were combined, taken up in 2.5 liters of water and acidified with conc. hydrochloric acid to pH 2.7 keeping the temperature below 20° C. The precipitated product was granulated for 30 minutes at 15° C. and recovered by filtration (141 g.). Purified title product was obtained by recrystallization from ethyl acetate-hexane (120.5 g., m.p. 148°-150° C.).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
259 g
Type
reactant
Reaction Step One
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=[CH:7][N:6]=1>CO>[CH3:1][O:2][C:5]1[C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
259 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.8 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
190 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature less than 35° C.
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
Solids were recovered by filtration
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate gave a second crop
CUSTOM
Type
CUSTOM
Details
had been removed
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
FILTRATION
Type
FILTRATION
Details
recovered by filtration (141 g.)
CUSTOM
Type
CUSTOM
Details
Purified title product
CUSTOM
Type
CUSTOM
Details
was obtained by recrystallization from ethyl acetate-hexane (120.5 g., m.p. 148°-150° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=NC=CC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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